(5E)-1-(2,3-Dimethylphenyl)-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
Overview
Description
(5E)-1-(2,3-Dimethylphenyl)-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(2,3-Dimethylphenyl)-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the core diazinane-2,4,6-trione structure, followed by the introduction of the dimethylphenyl and fluorophenylfuran groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and the use of advanced technologies, such as automated reactors, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(2,3-Dimethylphenyl)-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (5E)-1-(2,3-Dimethylphenyl)-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its unique chemical properties may enable the development of new treatments for various diseases, including cancer and infectious diseases.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for applications in electronics, aerospace, and automotive industries.
Mechanism of Action
The mechanism of action of (5E)-1-(2,3-Dimethylphenyl)-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects. The compound’s structure allows it to bind to target sites with high specificity, influencing the activity of key proteins and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (5E)-1-(2,3-Dimethylphenyl)-5-{[5-(4-chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
- (5E)-1-(2,3-Dimethylphenyl)-5-{[5-(4-bromophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
Uniqueness
Compared to similar compounds, (5E)-1-(2,3-Dimethylphenyl)-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione exhibits unique properties due to the presence of the fluorophenyl group. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications in research and industry.
Properties
IUPAC Name |
(5E)-1-(2,3-dimethylphenyl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O4/c1-13-4-3-5-19(14(13)2)26-22(28)18(21(27)25-23(26)29)12-17-10-11-20(30-17)15-6-8-16(24)9-7-15/h3-12H,1-2H3,(H,25,27,29)/b18-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFKUBFDCDULKH-LDADJPATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C(=O)NC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/C(=O)NC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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